N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide
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Description
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C15H11BrN2OS and its molecular weight is 347.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.97755 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic therapy mechanisms, suggesting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Desai, Rajpara, and Joshi (2013) reported on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds enhances their antimicrobial efficacy, highlighting a potential application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Catalytic Activities in Organic Synthesis
Yen et al. (2006) introduced mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes with significant activities toward Heck coupling reactions. These complexes offer a convenient entry into benzothiazole-based catalysts that might be applied in various organic synthesis processes, contributing to more efficient and selective catalytic systems (Yen et al., 2006).
Potential in Drug Development
A study by Kashiyama et al. (1999) on antitumor benzothiazoles discussed the synthesis, metabolic formation, and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Their work suggests that differential uptake and metabolism by cancer cell lines might underlie selective anticancer activity, pointing towards the potential of benzothiazole derivatives in cancer drug development (Kashiyama et al., 1999).
Ligand-Protein Interactions
Brockmann et al. (2014) explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Their findings indicate that thiazolides, a novel class of anti-infectious agents, can also induce cell death in colon carcinoma cell lines through interactions with the detoxification enzyme GSTP1. This dual functionality underscores the versatility of benzothiazole derivatives in both antimicrobial and anticancer research (Brockmann et al., 2014).
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTVOEKIJDGCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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